molecular formula C18H19NO5 B2383570 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide CAS No. 1105208-46-5

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide

Cat. No.: B2383570
CAS No.: 1105208-46-5
M. Wt: 329.352
InChI Key: VLOFVXUVNPTXAO-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzo[d][1,3]dioxole with an appropriate halogenated compound to introduce the benzo[d][1,3]dioxol-5-yloxy group. This intermediate is then reacted with 2-phenoxyethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxol-5-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)ethanamine
  • (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithienyl]-5-yl)prop-2-en-1-one
  • 2-(1,3-benzodioxol-5-yl)piperidine

Uniqueness

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-13(24-15-7-8-16-17(11-15)23-12-22-16)18(20)19-9-10-21-14-5-3-2-4-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOFVXUVNPTXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC=CC=C1)OC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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